molecular formula C26H19BrO3 B11016859 8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11016859
M. Wt: 459.3 g/mol
InChI Key: YLONKZMWMPGONE-UHFFFAOYSA-N
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Description

8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromenone core substituted with benzyl, bromophenyl, and dimethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromenone core, followed by the introduction of the benzyl, bromophenyl, and dimethyl groups through various substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenones.

Scientific Research Applications

8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-8-imino-2-methyl-9-(5-phenyl-1,3,4-thiadiazol-2-yl)-4H,8H-pyrano[2,3-f]chromen-4-one
  • 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one

Uniqueness

8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H19BrO3

Molecular Weight

459.3 g/mol

IUPAC Name

8-benzyl-3-(4-bromophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C26H19BrO3/c1-15-12-22-24(16(2)20(26(28)30-22)13-17-6-4-3-5-7-17)25-23(15)21(14-29-25)18-8-10-19(27)11-9-18/h3-12,14H,13H2,1-2H3

InChI Key

YLONKZMWMPGONE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)Br

Origin of Product

United States

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